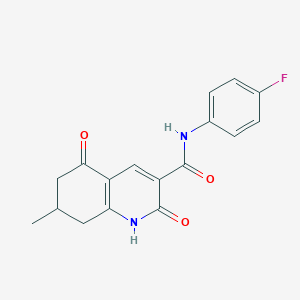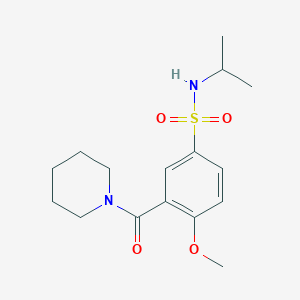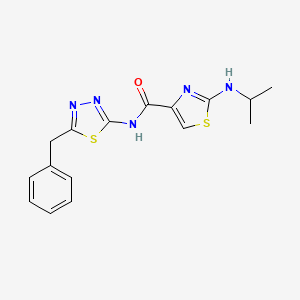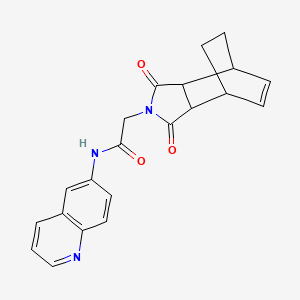
N-(4-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
説明
N-(4-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a useful research compound. Its molecular formula is C17H15FN2O3 and its molecular weight is 314.31 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is 314.10667051 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- Applications :
- Industrial Pigments : Due to their stability, phthalocyanines have long been used as industrial pigments .
- Interdisciplinary Materials : Researchers explore their tunable properties for applications such as optical recording materials, organic field-effect transistors, nonlinear optics, gas sensors, thermal writing displays, solar cells, catalysts for pollutant degradation, and photodynamic therapy .
- Fluorinated Phthalocyanines : FMH, being fluorinated, exhibits excellent chemical resistance, thermal stability, and high solubility. It can enhance the performance of phthalocyanines in various fields .
- Applications :
Fluorophenyl Methoxy Substituted Nickel Phthalocyanine
N-(4-Fluorophenyl)piperidin-4-amine (NFPP)
N-Substituted Pyrazolines
作用機序
Target of Action
The primary target of N-(4-fluorophenyl)-7-methyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is Succinate Dehydrogenase (SDH) . SDH is an enzyme complex that plays a critical role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate. It is also involved in the electron transport chain, where it participates in the transfer of electrons to ubiquinone .
Mode of Action
This compound acts as an inhibitor of SDH . It binds to the ubiquinone-binding region of SDH, primarily through hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, and F-N and F-H interactions . This binding inhibits the enzymatic activity of SDH, disrupting the normal function of the citric acid cycle and the electron transport chain .
Biochemical Pathways
The inhibition of SDH affects the citric acid cycle and the electron transport chain, two crucial biochemical pathways in cellular respiration . The disruption of these pathways can lead to a decrease in ATP production, affecting the energy metabolism of the cell . Additionally, the inhibition of SDH can lead to an increase in the intracellular reactive oxygen species level and mitochondrial membrane potential .
Result of Action
The inhibition of SDH by this compound leads to changes in the structure of mycelia and cell membrane . This can result in cellular dysfunction and death . The compound’s action also leads to an increase in the intracellular reactive oxygen species level and mitochondrial membrane potential, which can further contribute to cellular damage .
特性
IUPAC Name |
N-(4-fluorophenyl)-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-9-6-14-12(15(21)7-9)8-13(17(23)20-14)16(22)19-11-4-2-10(18)3-5-11/h2-5,8-9H,6-7H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSRHNYHKCLXDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=C(C=C3)F)C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-methyl-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B4509825.png)


![2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-cyclopentylacetamide](/img/structure/B4509838.png)
![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4509843.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4509847.png)
![3-fluoro-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B4509849.png)
![1-(3-methoxyphenyl)-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine](/img/structure/B4509853.png)

![1-(2-pyridinyl)-4-{[4-(1H-tetrazol-1-ylmethyl)cyclohexyl]carbonyl}piperazine](/img/structure/B4509874.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B4509888.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide](/img/structure/B4509898.png)
![2-[(2,4-dimethylphenoxy)methyl]-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4509916.png)